4,4'-Dihydroxybenzophenone
Overview
Description
4,4’-Dihydroxybenzophenone is an organic compound with the formula (HOC₆H₄)₂CO. It is an off-white solid that serves as a precursor to or a degradation product of various commercial materials. This compound is also known as Bis(4-hydroxyphenyl)methanone and has a molecular weight of 214.22 g/mol .
Mechanism of Action
Target of Action
The primary target of 4,4’-Dihydroxybenzophenone is the enzyme Lanosterol 14-alpha demethylase . This enzyme is critical for ergosterol biosynthesis, a key component of fungal cell membranes .
Mode of Action
4,4’-Dihydroxybenzophenone catalyzes the C14-demethylation of lanosterol . This process is crucial for the biosynthesis of ergosterol .
Biochemical Pathways
The compound’s action affects the ergosterol biosynthesis pathway . By catalyzing the C14-demethylation of lanosterol, it transforms lanosterol into 4,4’-dimethyl cholesta-8,14,24-triene-3-beta-ol . This is a key step in the production of ergosterol, a major component of fungal cell membranes .
Result of Action
The result of 4,4’-Dihydroxybenzophenone’s action is the production of 4,4’-dimethyl cholesta-8,14,24-triene-3-beta-ol, a precursor to ergosterol . This impacts the integrity and function of fungal cell membranes, potentially leading to their disruption .
Action Environment
4,4’-Dihydroxybenzophenone is used as a UV light stabilizer . It is found in various products such as cosmetics, plastics, films, adhesives and coatings, optical fiber, and printed circuit boards . Its action can be influenced by environmental factors such as light exposure and temperature . .
Biochemical Analysis
Biochemical Properties
4,4’-Dihydroxybenzophenone interacts with the enzyme Lanosterol 14-alpha demethylase in Mycobacterium tuberculosis . This interaction is critical for ergosterol biosynthesis .
Cellular Effects
The acute toxicity of 4,4’-Dihydroxybenzophenone has been analyzed in Chlorella vulgaris and Daphnia magna . The toxicity of a mixture of 4,4’-Dihydroxybenzophenone showed addictive effect on C. vulgaris .
Molecular Mechanism
4,4’-Dihydroxybenzophenone catalyzes C14-demethylation of lanosterol which is critical for ergosterol biosynthesis . It transforms lanosterol into 4,4’-dimethyl cholesta-8,14,24-triene-3-beta-ol .
Temporal Effects in Laboratory Settings
The acute toxicity of 4,4’-Dihydroxybenzophenone has been studied over time in laboratory settings . The induced no-effect concentrations of 4,4’-Dihydroxybenzophenone by the assessment factor (AF) method were 0.0125 mg/L .
Metabolic Pathways
It is known to play a role in the biosynthesis of ergosterol .
Preparation Methods
4,4’-Dihydroxybenzophenone can be synthesized through several methods:
Rearrangement of p-hydroxyphenylbenzoate: This method involves the rearrangement of p-hydroxyphenylbenzoate to produce 4,4’-Dihydroxybenzophenone.
Reaction of p-hydroxybenzoic acid with phenol: This method involves converting p-hydroxybenzoic acid to p-acetoxybenzoyl chloride, which then reacts with phenol to give 4,4’-Dihydroxybenzophenone after deacetylation.
Fries rearrangement: This method involves mixing p-hydroxybenzoic acid, phenol, and trifluoromethanesulfonic acid in an inert atmosphere, heating to 65-80°C, and then carrying out a hydrolysis reaction.
Chemical Reactions Analysis
4,4’-Dihydroxybenzophenone undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroxybenzophenone derivatives.
Substitution: It undergoes substitution reactions, particularly with halogens and other electrophiles.
Common reagents used in these reactions include trifluoromethanesulfonic acid, aluminium chloride, and zinc oxide . Major products formed from these reactions include various hydroxybenzophenone derivatives and quinones .
Scientific Research Applications
4,4’-Dihydroxybenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a UV light stabilizer in cosmetics, plastics, films, adhesives, and coatings.
Biology: It is studied for its potential endocrine-disrupting properties.
Medicine: It is used in the synthesis of certain pharmaceuticals and as a precursor to polycarbonate polymers.
Industry: It is used in the production of optical fibers and printed circuit boards.
Comparison with Similar Compounds
4,4’-Dihydroxybenzophenone can be compared with other benzophenone derivatives such as:
Benzophenone: Unlike 4,4’-Dihydroxybenzophenone, benzophenone lacks hydroxyl groups, making it less reactive in certain chemical reactions.
4-Hydroxybenzophenone: This compound has only one hydroxyl group, making it less effective as a UV stabilizer compared to 4,4’-Dihydroxybenzophenone.
Bis(4-hydroxyphenyl)methanone: This is another name for 4,4’-Dihydroxybenzophenone, highlighting its unique structure with two hydroxyl groups.
These comparisons highlight the unique properties of 4,4’-Dihydroxybenzophenone, particularly its effectiveness as a UV stabilizer and its reactivity in various chemical reactions.
Properties
IUPAC Name |
bis(4-hydroxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNYJUSEXLAVNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022425 | |
Record name | 4,4'-Dihydoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
Record name | 4,4'-Dihydroxybenzophenone | |
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URL | https://haz-map.com/Agents/19968 | |
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CAS No. |
611-99-4 | |
Record name | 4,4′-Dihydroxybenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bis(p-hydroxy)benzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Dihydroxybenzophenone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07635 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | 611-99-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2831 | |
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Record name | 4,4'-Dihydoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-dihydroxybenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.354 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4,4'-DIHYDOXY-BENZOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZR7D31SBY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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